Methyltetrazine-amino-PEG10-CH2CH2COOH
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Overview
Description
Methyltetrazine-amino-PEG10-CH2CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and a carboxylic acid group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the carboxylic acid group is introduced through a reaction with amino groups in the presence of activators.
Industrial Production Methods
Industrial production of Methyltetrazine-amino-PEG10-CH2CH2COOH involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, and the product is typically stored at -18°C to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG10-CH2CH2COOH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, and amino groups. The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various PEGylated compounds, which are used in a wide range of applications in chemistry, biology, and medicine.
Scientific Research Applications
Methyltetrazine-amino-PEG10-CH2CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Used in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Used in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2COOH involves the reactivity of the methyltetrazine group with carboxylic acids and activated esters via click chemistry. This reaction forms stable covalent bonds, allowing for the efficient labeling and modification of biomolecules. The carboxylic acid group can also react with amino groups to form amide bonds, further expanding its utility in various applications.
Comparison with Similar Compounds
Methyltetrazine-amino-PEG10-CH2CH2COOH is unique due to its combination of a methyltetrazine group and a carboxylic acid group, which allows for versatile reactivity in click chemistry and amide bond formation. Similar compounds include:
Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: Contains a similar methyltetrazine group but with different linkers.
Methyltetrazine-O-PEG12-amine: Features a methyltetrazine group linked to a PEG spacer and an amine group.
These compounds share similar reactivity but differ in their specific functional groups and linkers, which can influence their applications and reactivity.
Properties
Molecular Formula |
C34H55N5O13 |
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Molecular Weight |
741.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H55N5O13/c1-29-36-38-34(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-33(41)42/h2-5H,6-28H2,1H3,(H,35,40)(H,41,42) |
InChI Key |
NHMMLKRUGYPPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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